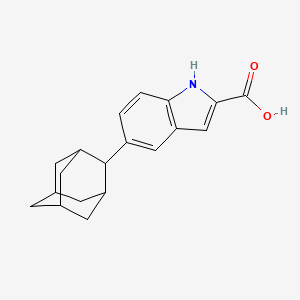

5-(2-adamantyl)-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(2-adamantyl)-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c21-19(22)17-9-13-8-12(1-2-16(13)20-17)18-14-4-10-3-11(6-14)7-15(18)5-10/h1-2,8-11,14-15,18,20H,3-7H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVQMENZBODPRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3C4=CC5=C(C=C4)NC(=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301192700 | |

| Record name | 5-Tricyclo[3.3.1.13,7]dec-2-yl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301192700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306739-17-2 | |

| Record name | 5-Tricyclo[3.3.1.13,7]dec-2-yl-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306739-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Tricyclo[3.3.1.13,7]dec-2-yl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301192700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Adamantane derivatives are known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials. They are often used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers.

Mode of Action

For instance, some adamantane derivatives have been found to exhibit anti-influenza activity. The specific interactions of 5-(2-adamantyl)-1H-indole-2-carboxylic acid with its targets would depend on the specific biochemical properties of the compound and the nature of the target.

Biochemical Pathways

For instance, some adamantane derivatives have been found to exhibit anti-influenza activity, suggesting that they may interact with viral proteins and interfere with viral replication.

Pharmacokinetics

It is known that adamantane derivatives can have unique stability and reactivity compared to simple hydrocarbon derivatives. This suggests that the ADME properties of this compound may be influenced by its adamantane structure.

Result of Action

It is known that adamantane derivatives can have diverse applications in medicinal chemistry, suggesting that they may have various biological effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reactivity of adamantane derivatives can be influenced by the presence of other chemical species. Additionally, the stability of adamantane derivatives can be affected by temperature and other environmental conditions.

Biological Activity

5-(2-Adamantyl)-1H-indole-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features an indole core structure with an adamantyl group and a carboxylic acid functional group. The presence of the adamantyl moiety enhances the lipophilicity and potentially the bioavailability of the compound, making it a suitable candidate for various therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The indole scaffold can be synthesized via Fischer indole synthesis or other methods, followed by the introduction of the adamantyl group and subsequent carboxylation.

Antiviral Activity

Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including this compound, as inhibitors of HIV-1 integrase. These compounds demonstrate significant inhibitory effects on the strand transfer activity of integrase, a crucial enzyme in the HIV replication cycle.

Table 1: Inhibitory Activity Against HIV-1 Integrase

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Chelation with Mg²⁺ ions in active site |

| Indole-2-carboxylic acid derivative 17a | 3.11 | π-stacking interaction with viral DNA |

| Indole-2-carboxylic acid derivative 20a | 0.13 | Enhanced interaction with hydrophobic cavity |

Note: TBD indicates that specific IC50 values for this compound are yet to be determined in published studies.

Anti-inflammatory and Anticancer Properties

Indole derivatives have been reported to exhibit anti-inflammatory and anticancer properties. The carboxylic acid group can interact with various biological targets, potentially modulating inflammatory pathways and inhibiting tumor growth.

The proposed mechanism by which this compound exerts its biological effects involves:

- Chelation: The carboxyl group chelates metal ions (e.g., Mg²⁺) within enzyme active sites, disrupting enzymatic activity.

- Hydrophobic Interactions: The adamantyl group enhances binding affinity to hydrophobic pockets in target proteins.

- π-stacking Interactions: The indole core can participate in π-stacking interactions with nucleic acids or proteins, further stabilizing binding.

Case Studies

Several studies have been conducted to evaluate the biological activity of indole derivatives:

- Study on HIV-1 Integrase Inhibition : A series of indole-2-carboxylic acid derivatives were synthesized and tested for their ability to inhibit HIV-1 integrase. Compound 20a showed an IC50 value of 0.13 μM, indicating strong inhibitory potential .

- Anti-inflammatory Studies : Research has indicated that certain indole derivatives can reduce inflammatory cytokine production in vitro, suggesting a pathway for therapeutic application in inflammatory diseases .

- Anticancer Activity : Preliminary results from cell line studies suggest that indole derivatives may induce apoptosis in cancer cells through modulation of apoptotic pathways .

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have highlighted the effectiveness of indole derivatives, including 5-(2-adamantyl)-1H-indole-2-carboxylic acid, against Mycobacterium tuberculosis (M. tb).

- Cytotoxicity and Selectivity : One study demonstrated that derivatives of indole-2-carboxamide exhibited remarkable cytotoxic activities against atypical teratoid/rhabdoid tumor (AT/RT) cells while showing minimal toxicity to non-neoplastic cells. For instance, a compound similar to this compound showed an IC50 value of 0.012 μM against M. tb, indicating high potency without significant cytotoxicity to healthy cells .

- Mechanism of Action : The mechanism by which these compounds exert their effects involves selective inhibition of mycobacterial growth, potentially through interactions with specific cellular targets that are crucial for bacterial survival .

HIV-1 Integrase Inhibition

Another promising application of indole derivatives is their role as inhibitors of HIV-1 integrase.

- Inhibitory Effects : Research has shown that certain indole-2-carboxylic acid derivatives effectively inhibit the strand transfer activity of HIV-1 integrase. For example, a derivative demonstrated an IC50 value of 0.13 μM, suggesting strong inhibitory potential .

- Binding Mechanism : The binding mode analysis revealed that the indole core and carboxyl group chelate magnesium ions within the active site of integrase, which is critical for its function. Structural modifications at various positions on the indole scaffold were found to enhance this interaction, thus improving the inhibitory activity against integrase .

Cannabinoid Receptor Interaction

Indole derivatives have also been investigated for their interactions with cannabinoid receptors.

- Agonistic Activity : Compounds derived from indole-2-carboxylic acid have shown agonistic activity at cannabinoid receptors CB1 and CB2. For instance, certain derivatives displayed significant binding affinity and functional activity comparable to known cannabinoid agonists like Δ9-THC .

- Potential Therapeutic Uses : The ability to modulate cannabinoid receptors suggests potential applications in pain management and other therapeutic areas where cannabinoids are beneficial .

Summary of Biological Activities

The following table summarizes the biological activities and findings related to this compound and its derivatives:

| Activity | Target | IC50 Value (μM) | Notes |

|---|---|---|---|

| Anti-Tubercular | Mycobacterium tuberculosis | 0.012 | High potency with low cytotoxicity |

| HIV-1 Integrase Inhibition | HIV-1 Integrase | 0.13 | Effective strand transfer inhibitor |

| Cannabinoid Receptor Agonism | CB1 and CB2 receptors | Varies | Modulates receptor activity |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 5-(2-adamantyl)-1H-indole-2-carboxylic acid with similar indole-2-carboxylic acid derivatives:

*LogP values estimated using computational tools (e.g., ChemAxon).

Key Observations:

- Lipophilicity: The adamantyl group confers higher LogP (~4.5) compared to polar substituents like hydroxy (LogP ~1.3) or methoxy (LogP ~1.8).

- Melting Points : Bulky substituents (e.g., adamantyl, hexyl) reduce crystallinity, whereas hydrogen-bonding groups (e.g., hydroxy, methoxy) increase melting points.

Enzyme Modulation

- 5-Chloro-3-hexyl-1H-indole-2-carboxamides (): These derivatives act as allosteric modulators of cannabinoid receptors (CB1/CB2), with the hexyl chain enhancing binding affinity (IC₅₀ ~50 nM).

- 5-Hydroxy-1H-indole-2-carboxamide (): Demonstrated IDO1 (indoleamine 2,3-dioxygenase) inhibition (IC₅₀ ~100 nM), critical in cancer immunotherapy.

Impact of Substituents

- Adamantyl vs. Hexyl : The adamantyl group’s rigidity may improve metabolic stability compared to flexible alkyl chains (e.g., hexyl).

- Electron-Withdrawing Groups : Chlorine at position 5 () enhances electrophilicity, favoring interactions with nucleophilic enzyme residues.

- Polar Substituents : Hydroxy or methoxy groups improve aqueous solubility but reduce membrane permeability.

Preparation Methods

Preparation Methods of 5-(2-adamantyl)-1H-indole-2-carboxylic acid

Synthesis of the Indole-2-carboxylic Acid Core

The indole-2-carboxylic acid nucleus is commonly synthesized via the Fischer indolization reaction , which involves the reaction of arylhydrazines with α-keto esters or aldehydes under acidic conditions. For example, the reaction of phenylhydrazine with ethyl pyruvate in the presence of p-toluenesulfonic acid yields ethyl indole-2-carboxylate, which can be subsequently hydrolyzed to indole-2-carboxylic acid (Scheme 1).

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Phenylhydrazine + ethyl pyruvate, pTsOH | Ethyl indole-2-carboxylate | High | Acid-catalyzed cyclization |

| 2 | NaOH-mediated saponification | Indole-2-carboxylic acid | High | Hydrolysis of ester |

This method provides a reliable route to the indole-2-carboxylic acid scaffold with good yields and mild conditions.

Introduction of the Adamantyl Group at the 5-Position

The adamantyl substituent is introduced typically via amide coupling reactions or multi-component reactions involving adamantyl derivatives.

Amide Coupling Approach

One common strategy involves coupling the pre-formed indole-2-carboxylic acid with adamantyl-containing amines or carboxylic acids using standard peptide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

For example, the synthesis of 5-(2-adamantyl)-1H-indole-2-carboxamide derivatives has been achieved by coupling indole-2-carboxylic acid with 1-adamantanecarboxylic acid or adamantyl amines under EDC-mediated conditions, often following protection/deprotection steps to control selectivity.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Coupling indole-2-carboxylic acid + adamantyl amine, EDC | 5-(2-adamantyl)-1H-indole-2-carboxamide | Moderate to good | Standard peptide coupling |

The coupling is generally performed in organic solvents like dichloromethane or DMF, sometimes with additives like HOBt to improve yield and reduce racemization.

Ugi Four-Component Reaction (Ugi-4CR)

An innovative and efficient method to assemble the adamantyl-indole framework is the Ugi four-component reaction , which combines an amine, an aldehyde, an isocyanide, and a carboxylic acid in one pot to form peptidic or amide products.

In this context, adamantyl-1-isonitrile is synthesized from adamantane-1-amine hydrochloride via formylation and dehydration steps, then used in the Ugi-4CR with N-methyl-1H-indole-2-carboxylic acid, an aldehyde, and a primary amine to yield adamantyl-substituted indole derivatives.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Adamantane-1-amine hydrochloride → N-(adamantan-1-yl)-formamide | Intermediate (formamide) | High | Formylation with ethyl formate, TEA |

| 2 | Formamide + POCl3 + TEA → adamantyl-1-isonitrile | Adamantyl-1-isonitrile | 65–85 | Dehydration step |

| 3 | Ugi-4CR: amine + aldehyde + indole-2-carboxylic acid + adamantyl-1-isonitrile in MeOH at 40°C | This compound derivatives | 52–65 | One-pot multicomponent reaction |

The Ugi-4CR method offers a rapid and versatile route with moderate to good yields and allows structural diversity by varying the aldehyde and amine components.

Alternative Synthetic Routes

Curtius Rearrangement Route

Another approach involves the conversion of indole-2-carboxylic acid derivatives into their corresponding acyl azides using diphenylphosphoryl azide (DPPA), followed by Curtius rearrangement to generate isocyanates, which can be trapped with adamantyl amines to form the desired amides.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Indole-2-carboxylic acid + DPPA → indole-2-carboxylic azide | Acyl azide | High | Mild conditions, 93% yield reported |

| 2 | Heating in toluene to rearrange to isocyanate | Indole-2-isocyanate intermediate | Rapid (10 min) | Facilitates amide formation |

| 3 | Reaction with adamantyl amine | 5-(2-adamantyl)-1H-indole-2-carboxamide | Moderate to good | One-step amide formation |

This method is advantageous due to mild conditions and the ability to handle various N-substituted indoles, although it requires careful handling of azide intermediates.

Comparative Analysis of Preparation Methods

| Method | Key Steps | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Fischer Indolization + Amide Coupling | Indole core synthesis, then coupling with adamantyl amine | Well-established, good yields for core | Multi-step, requires protection steps | 60–85 |

| Ugi Four-Component Reaction | Multi-component assembly including adamantyl isonitrile | One-pot, versatile, structural diversity | Moderate yields, side products possible | 52–65 |

| Curtius Rearrangement | Conversion to acyl azide, rearrangement, amide formation | Mild conditions, rapid reaction | Handling azides, limited substrate scope | Moderate to good |

Detailed Research Findings and Notes

The adamantyl substitution significantly influences biological activity, with lipophilicity being a key factor.

The Ugi-4CR method requires careful optimization of temperature and solvent; methanol at 40°C was found optimal for good yields.

Protection/deprotection strategies, such as Boc protection of amines, are often employed to improve selectivity and yields in amide coupling steps.

The Curtius rearrangement route allows access to N-(indol-2-yl)amides without the need for unstable aminoindole intermediates, which are known to be problematic.

Adamantyl-1-isonitrile synthesis can be performed via two methods involving formylation followed by dehydration or via reaction with chloroform and tetrabutylammonium bromide, yielding 65–85%.

Q & A

Q. What synthetic methodologies are recommended for optimizing the synthesis of 5-(2-adamantyl)-1H-indole-2-carboxylic acid?

Answer: The compound can be synthesized via a multi-step approach:

- Step 1: Coupling of adamantane-carboxylic acid derivatives (e.g., adamantyl halides or activated esters) to the indole core using palladium-catalyzed cross-coupling or nucleophilic substitution .

- Step 2: Functionalization of the indole-2-carboxylic acid moiety via reflux in acetic acid with sodium acetate as a base, as demonstrated in analogous indole-carboxamide syntheses .

- Purification: Use Combiflash chromatography (0–25% ethyl acetate in hexane) or recrystallization from DMF/acetic acid mixtures for high-purity yields .

Key Considerations:

- Monitor reaction progress via TLC or HPLC to optimize coupling efficiency.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: Combine the following analytical techniques:

- NMR Spectroscopy: Analyze and NMR spectra to verify adamantyl proton environments (δ 1.5–2.5 ppm) and indole ring connectivity .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error .

- Elemental Analysis: Validate empirical formula consistency (e.g., C, H, N within ±0.4% of theoretical values) .

Q. What are the recommended storage conditions to ensure the stability of this compound?

Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation .

- Humidity Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxylic acid group .

- Incompatibilities: Avoid strong oxidizers and bases, which may degrade the adamantyl or indole moieties .

Advanced Research Questions

Q. How does the adamantyl group influence the compound’s physicochemical and biological properties?

Answer: The adamantyl group enhances:

- Lipophilicity: Increases logP by ~2–3 units, improving membrane permeability (predicted via computational tools like MarvinSketch) .

- Metabolic Stability: Resists oxidative degradation due to its rigid, hydrocarbon structure .

- Target Binding: Acts as a hydrophobic anchor in enzyme active sites (e.g., kinase inhibitors) .

Methodological Insight:

- Compare analogs with/without adamantyl via SAR studies using enzymatic assays (e.g., IC₅₀ measurements).

Q. How should researchers address contradictory data in physicochemical property reports (e.g., solubility, melting point)?

Answer:

- Experimental Validation: Use differential scanning calorimetry (DSC) for melting point determination and shake-flask methods for solubility profiling .

- Computational Modeling: Predict properties via tools like ACD/Labs or COSMOtherm to cross-validate experimental data .

Example Workflow:

| Property | Method | Reference |

|---|---|---|

| Melting Point | DSC (±2°C accuracy) | |

| Aqueous Solubility | HPLC-UV quantification |

Q. What derivatization strategies are viable for modifying this compound?

Answer:

- Amide Formation: React with amines (e.g., 2-(4-azidophenyl)ethanamine) using EDC/HOBt coupling in DMF .

- Esterification: Treat with ethanol/H₂SO₄ to generate ethyl esters for prodrug development .

- Photoaffinity Labeling: Introduce azide or alkyne groups via carbodiimide chemistry for target identification .

Key Tip:

- Monitor reaction yields via LC-MS to avoid over-functionalization.

Q. What advanced analytical methods can resolve impurities in this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.